N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via a carboxamide group to a 3-methylimidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group. This structure combines rigidity from the benzodioxin ring with the heteroaromatic properties of the imidazothiazole system, which is frequently explored in medicinal chemistry for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities . Below, we compare this compound with structurally related derivatives, focusing on synthesis, structural features, and biological activities.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-13-20(21(26)23-15-5-8-18-19(11-15)29-10-9-28-18)30-22-24-17(12-25(13)22)14-3-6-16(27-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQKBLRGEWDXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring is formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Synthesis of the Imidazo-thiazole Core: This step involves the condensation of a thioamide with an α-haloketone, followed by cyclization to form the imidazo-thiazole ring.
Coupling Reactions: The benzodioxin and imidazo-thiazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Amidation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxyphenyl group to form corresponding quinones.
Reduction: Reduction reactions can target the imidazo-thiazole core, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxin and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives of the imidazo-thiazole core.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural Analogs Containing the 1,4-Benzodioxin Moiety
The 2,3-dihydro-1,4-benzodioxin subunit is associated with conformational rigidity and bioactivity. Key analogs include:
- 4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives (e.g., compound 7l ): These sulfonamide-linked benzodioxin derivatives exhibit potent antimicrobial activity (e.g., against E. coli and C. albicans) with low hemolytic toxicity. The chlorophenyl and sulfonamide groups enhance electrophilic interactions, while the benzodioxin ring contributes to metabolic stability .
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Demonstrates anti-inflammatory activity comparable to Ibuprofen in carrageenan-induced edema models, highlighting the benzodioxin moiety’s role in targeting inflammatory pathways .
- 3',4'-(1",4"-Dioxino)flavones: Exhibit antihepatotoxic activity by reducing serum SGOT and SGPT levels in rat models, suggesting benzodioxin’s utility in hepatoprotective agents .
Comparison: The target compound’s carboxamide linkage may offer improved solubility and hydrogen-bonding capacity compared to sulfonamide or acetic acid derivatives.
Heterocyclic Core Modifications
The imidazo[2,1-b][1,3]thiazole core distinguishes the target compound from other fused heterocycles:
- Imidazo[2,1-b]-1,3,4-thiadiazoles (e.g., 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]-1,3,4-thiadiazole ): Synthesized via condensation of thiadiazol-2-ylamine with phenacyl bromides. The nitro and fluoro groups enhance electrophilicity, favoring interactions with microbial enzymes .
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles : Exhibit broad-spectrum antimicrobial, antiviral (HIV-1, herpes), and enzyme-inhibitory activities. The triazole-thiadiazole system allows for π-π stacking and metal coordination, which are critical for binding to biological targets .
Comparison : The imidazothiazole core in the target compound balances planarity (from the thiazole ring) and steric bulk (from the methyl group), which may optimize binding to hydrophobic enzyme pockets. The 4-methoxyphenyl group could reduce cytotoxicity compared to nitro-substituted analogs .
Substituent Effects
- Methoxy vs. Halogen Substituents: Methoxy groups (electron-donating) improve solubility and reduce metabolic oxidation compared to electron-withdrawing groups like Cl or NO₂. For example, 7l (chlorophenyl) shows stronger antimicrobial activity but higher lipophilicity than methoxy analogs .
- Methyl Group on Imidazothiazole : The 3-methyl group in the target compound may enhance metabolic stability by shielding the heterocycle from oxidative degradation, a feature absent in unmethylated derivatives .
Data Tables
Table 1: Bioactivity of Key Benzodioxin Derivatives
Table 2: Impact of Substituents on Pharmacokinetics
Research Findings
- Synthetic Routes : The target compound’s synthesis likely involves cyclocondensation of a thiazole-amine precursor with a benzodioxin-containing carbonyl derivative, analogous to methods in and .
- Biological Potential: Based on structural analogs, the target compound may exhibit dual anti-inflammatory and antimicrobial activities. The benzodioxin moiety could target cyclooxygenase (COX) enzymes, while the imidazothiazole core may disrupt microbial cell membranes .
- Structure-Activity Relationship (SAR) :
- Rigidity from the benzodioxin ring enhances target binding.
- Methoxy groups improve bioavailability but may reduce potency compared to halogenated analogs.
- Methylation of the heterocycle balances activity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
